5alpha-Pregnane-3beta,6alpha-diol-20-one
Overview
Description
5alpha-Pregnane-3beta,6alpha-diol-20-one is a mitogenic metabolite of progesterone. It is known for its ability to be synthesized by androgen-responsive prostate cancer cells under conditions of starvation . This compound has a molecular formula of C21H34O3 and a molecular weight of 334.49 g/mol .
Preparation Methods
5alpha-Pregnane-3beta,6alpha-diol-20-one can be synthesized from progesterone through enzymatic conversion. In human fibroblasts, progesterone is converted to this compound . Pregnenolone and progesterone are avidly metabolized to this compound in the C4.2 cell line, with nearly complete conversions at 24 hours and 18 hours, respectively . The formation of this compound from early steroid precursors is independent of CYP17A1 but relies on 3beta-HSD activity .
Chemical Reactions Analysis
5alpha-Pregnane-3beta,6alpha-diol-20-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, PEG300, Tween-80, and saline . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of DMSO, the compound can be dissolved at a concentration of 100 mg/mL (298.96 mM) with the aid of ultrasound .
Scientific Research Applications
5alpha-Pregnane-3beta,6alpha-diol-20-one has several scientific research applications. It is primarily used in the study of prostate cancer, where it is produced in starved androgen-responsive prostate cancer cells . Additionally, it is used in the study of steroid metabolism and the role of progesterone metabolites in various biological processes . The compound is also utilized in the development of anti-cancer drugs and in the study of mitogenic activity in different cell lines .
Mechanism of Action
The mechanism of action of 5alpha-Pregnane-3beta,6alpha-diol-20-one involves its conversion from progesterone in human fibroblasts . The compound exerts its effects by promoting mitogenic activity in androgen-responsive prostate cancer cells under conditions of starvation . The molecular targets and pathways involved in this process include the activity of 3beta-HSD and the independent action from CYP17A1 .
Comparison with Similar Compounds
5alpha-Pregnane-3beta,6alpha-diol-20-one is unique compared to other similar compounds due to its specific mitogenic activity and its ability to be synthesized under starvation conditions in androgen-responsive prostate cancer cells . Similar compounds include other progesterone metabolites such as this compound .
Properties
IUPAC Name |
1-[(3S,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14-,15+,16-,17-,18+,19-,20+,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUZGDMRRLQZIQ-WAXVQEINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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